methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate
Overview
Description
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a brominated indazole derivative with a methyl group at the 2-position and a carboxylate ester at the 3-position. Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in the fields of medicinal chemistry and organic synthesis due to their diverse biological activities and synthetic versatility.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives or their precursors.
Bromination: The indazole core is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Esterification: The carboxylate ester at the 3-position is formed by reacting the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid or an acid chloride.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of different reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Various substituted indazoles.
Coupling Products: Biaryl compounds.
Mechanism of Action
Target of Action
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound. Indazoles are known to inhibit, regulate, and modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in various cellular processes, including cell division, growth, and death .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activities . This modulation can result in changes in the cellular processes controlled by these kinases, potentially leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, CHK1 and CHK2 kinases are involved in the DNA damage response pathway, playing a critical role in cell cycle regulation, DNA repair, and apoptosis . Therefore, modulation of these kinases by this compound could affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target kinases and the subsequent changes in the cellular processes they control. For instance, if the compound inhibits CHK1 and CHK2 kinases, it could potentially induce cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s bromine atom and carboxylate group are key to its binding affinity and specificity towards these enzymes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with target proteins, further stabilizing these interactions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Moreover, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on target enzymes, leading to their inhibition or activation. This binding is facilitated by the compound’s bromine atom and carboxylate group, which interact with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic flux .
Scientific Research Applications
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate has found applications in various scientific research fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indazole derivatives exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Comparison with Similar Compounds
5-Bromo-2H-indazole-3-carboxylic acid: Lacks the methyl group at the 2-position.
2-Methyl-2H-indazole-3-carboxylate: Lacks the bromine atom at the 5-position.
Methyl 2H-indazole-3-carboxylate: Lacks both the bromine atom and the methyl group.
Uniqueness: Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
methyl 5-bromo-2-methylindazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUHXBFBLGWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.